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Compound Name:
yl)methanol

Cat. No.: B037636

An In-depth Technical Guide to (3-Methyl-1,2,4-oxadiazol-5-yl)methanol: Synthesis,
Properties, and Applications in Medicinal Chemistry

Introduction

(3-Methyl-1,2,4-oxadiazol-5-yl)methanol is a heterocyclic compound featuring a 1,2,4-
oxadiazole core. This five-membered aromatic ring system, containing one oxygen and two
nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] The 1,2,4-oxadiazole
moiety is recognized for its unique bioisosteric properties, often serving as a metabolically
stable replacement for ester and amide functionalities, which can enhance the pharmacokinetic
profiles of drug candidates.[3][4] Consequently, this scaffold is present in a wide array of
compounds investigated for diverse therapeutic applications, including anticancer,
antimicrobial, anti-inflammatory, and neurological treatments.[4][5]

This guide provides a comprehensive technical overview of (3-Methyl-1,2,4-oxadiazol-5-
yl)methanol, detailing its chemical properties, a robust synthetic methodology, and its potential
as a versatile building block for the development of novel therapeutic agents. The primary
alcohol functional group attached to the stable oxadiazole ring offers a reactive handle for
extensive chemical modification, making it a valuable starting point for fragment-based drug
discovery and lead optimization campaigns.

Chemical Identity and Physicochemical Properties
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The fundamental properties of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol are summarized
below. This data provides the foundational information required for its handling,
characterization, and application in a research setting.

Table 1: Chemical and Physical Properties of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol

Property Value Source

(3-methyl-1,2,4-oxadiazol-5-

IUPAC Name yhmethanol PubChem|[6]
CAS Number 112960-56-2 PubChem][6]
Molecular Formula CaHeN202 PubChem][6]
Molecular Weight 114.10 g/mol PubCheml[6][7]
Canonical SMILES CC1=NOC(=N1)CO PubChem|6]

OQKIMIGPYYWVKU-
InChlKey PubChem][6]
UHFFFAOYSA-N

Heavy Atom Count 8 PubChem][6]
Rotatable Bond Count 1 PubChem][8]
Hydrogen Bond Donor 1 PubChem][6]
Hydrogen Bond Acceptor 3 PubChem|[6]

A summary of key identifiers and computed physicochemical properties for (3-Methyl-1,2,4-
oxadiazol-5-yl)methanol.

Synthesis and Mechanistic Rationale

The synthesis of 5-substituted-3-methyl-1,2,4-oxadiazoles is most commonly achieved via the
cyclocondensation of acetamidoxime with an activated carboxylic acid derivative. For the target
molecule, (3-Methyl-1,2,4-oxadiazol-5-yl)methanol, a protected form of glycolic acid is the
ideal starting material to prevent unwanted side reactions involving the free hydroxyl group.
The following protocol outlines a reliable, two-step synthetic sequence using O-acetylglycolic
acid.
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Experimental Protocol: Synthesis of (3-Methyl-1,2,4-
oxadiazol-5-yl)methanol

Step 1: Synthesis of (3-methyl-1,2,4-oxadiazol-5-yl)methyl acetate

e Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer
and a reflux condenser, dissolve acetamidoxime (1.0 eq) and O-acetylglycolic acid (1.05 eq)
in anhydrous pyridine (10 mL/g of amidoxime).

e Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Slowly add a coupling agent
such as 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise over 15 minutes. The use of
CDI is advantageous as it avoids the formation of difficult-to-remove byproducts.

e Reaction: Allow the mixture to warm to room temperature and then heat to 80-90°C. The
reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting
materials are consumed (typically 4-6 hours). The elevated temperature facilitates the
intramolecular cyclodehydration of the intermediate O-acyl amidoxime to form the stable
1,2,4-oxadiazole ring.

o Workup and Purification: Upon completion, cool the reaction mixture and pour it into ice-cold
1M HCI (aq). Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers,
wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium
sulfate (MgSOa), and concentrate under reduced pressure. The crude product is purified by
flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the acetate-
protected intermediate.

Step 2: Hydrolysis to (3-Methyl-1,2,4-oxadiazol-5-yl)methanol

o Deprotection: Dissolve the purified (3-methyl-1,2,4-oxadiazol-5-yl)methyl acetate (1.0 eq) in
methanol.[9]

o Base-Catalyzed Hydrolysis: Add a catalytic amount of potassium carbonate (K2COs) (0.2
eq). The reaction is stirred at room temperature and monitored by TLC (typically 1-2 hours).
This mild basic hydrolysis selectively cleaves the acetate ester without affecting the
oxadiazole ring.
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 Purification: Once the reaction is complete, neutralize the mixture with a few drops of acetic
acid. Remove the solvent under reduced pressure. The residue is redissolved in ethyl
acetate and filtered to remove salts. The filtrate is concentrated, and the resulting solid can
be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield
pure (3-Methyl-1,2,4-oxadiazol-5-yl)methanol.

Step 1: Cyclocondensation

CDlI, Pyridine

O-Acetylglycolic Acid S0:901C

CDlI, Pyridine
80-90°C

O-Acyl Amidoxime Cyclodehydration

(in situ)

Step 2: Deprotection
K2COs, MeOH
acetate

63—melhyl—1,2,4—0xadiazol—5—y|)melhyl Room Temp. (3-Methyl-1,2,4-oxadiazol-5-yl)methanol

Acetamidoxime

Click to download full resolution via product page
Caption: Synthetic pathway for (3-Methyl-1,2,4-oxadiazol-5-yl)methanol.

Spectroscopic Characterization

The structural confirmation of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol relies on standard
spectroscopic techniques. The expected spectral data are as follows:

e 1H NMR: The proton NMR spectrum is expected to show three distinct singlet signals:
o Asignal around & 2.4 ppm corresponding to the three protons of the C3-methyl group.
o Asignal around & 4.8 ppm for the two protons of the methylene group (-CH20H).

o Abroad, exchangeable singlet for the hydroxyl proton (-OH), the chemical shift of which
will depend on concentration and solvent.

e 13C NMR: The carbon spectrum should display four signals:
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o A peak for the methyl carbon (C3-CHs).
o A peak for the methylene carbon (-CH20H).

o Two distinct signals for the C3 and C5 carbons of the oxadiazole ring, typically in the
range of & 160-180 ppm.

e FT-IR: The infrared spectrum will be characterized by:

o Abroad absorption band in the 3200-3500 cm~1 region, indicative of the O-H stretching
vibration of the alcohol.

o C-H stretching vibrations just below 3000 cm—1.

o Characteristic absorptions for the C=N and C-O-N stretching of the oxadiazole ring around
1600-1650 cm~* and 1300-1400 cm~1, respectively.

Biological Context and Therapeutic Potential

While specific biological activity data for (3-Methyl-1,2,4-oxadiazol-5-yl)methanol itself is not
extensively reported in public literature, the 1,2,4-oxadiazole scaffold is a well-established
pharmacophore.[4] Its derivatives have demonstrated a remarkable range of pharmacological
activities.

Table 2: Documented Biological Activities of 1,2,4-Oxadiazole Derivatives
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. Mechanism/Target
Therapeutic Area References
Example

Enzyme inhibition (e.qg.,
Oncology kinases), disruption of cancer [5][10]

cell pathways.

_ _ Inhibition of critical bacterial or
Infectious Diseases [51[11][12]
fungal enzymes.

Modulation of inflammatory
Inflammation pathways, enzyme inhibition [2][13]
(e.g., COX).

Receptor modulation (e.g.,
Neurology Sphingosine-1-phosphate [2]

receptor agonists).

Virology Inhibition of viral replication. [1]

A summary of key therapeutic areas where the 1,2,4-oxadiazole core has shown significant
promise.

The presence of the primary alcohol in (3-Methyl-1,2,4-oxadiazol-5-yl)methanol makes it an
ideal starting point for creating diverse chemical libraries. This functional group serves as a
versatile anchor for chemical elaboration, enabling researchers to systematically explore the
structure-activity relationship (SAR) of this scaffold.

Applications in Drug Discovery Workflow

The true value of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol lies in its utility as a chemical
intermediate. The hydroxyl group can be readily transformed into a variety of other functional
groups, providing access to a wide range of novel compounds for biological screening.

Key Derivatization Pathways:

o Oxidation: Mild oxidation can convert the primary alcohol to an aldehyde, a key electrophile
for reactions like reductive amination. Stronger oxidation yields a carboxylic acid, which can
be used to form amides, esters, and other acid derivatives.
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« Esterification/Etherification: Reaction with acyl chlorides, carboxylic acids, or alkyl halides
allows for the introduction of diverse lipophilic or functionalized side chains, enabling fine-
tuning of properties like solubility, cell permeability, and target binding.

o Halogenation: Conversion of the alcohol to a halide (e.g., a chloromethyl or bromomethyl
group) creates a reactive electrophile for nucleophilic substitution reactions, enabling the
attachment of various nitrogen, oxygen, or sulfur-based nucleophiles.

(3-Methyl-1,2,4-oxadiazol-5-yl)methanol

Acyl Halide, Williamson

PCC, DMP KMnOa, Jones RCOOH ther Synthesi SOClz, PBrs
Aldehyde Carboxylic Acid
Reductive : : a
Amination Amide Coupling Nu:
\

\4
Secondary/Tertiary Amides Nucleophilic Substitution
Amines Products

Click to download full resolution via product page

Caption: Potential derivatization pathways from the primary alcohol.

Conclusion

(3-Methyl-1,2,4-oxadiazol-5-yl)methanol is a compound of significant interest for drug
discovery and medicinal chemistry. While it may not possess potent biological activity in its own
right, its structure, combining the stable and pharmacologically proven 1,2,4-oxadiazole ring
with a versatile primary alcohol, makes it an exceptionally valuable building block. The
synthetic accessibility and the potential for straightforward chemical modification position this
molecule as a key starting material for the generation of novel compound libraries aimed at a
multitude of therapeutic targets. Its application can accelerate the discovery of new chemical
entities with improved efficacy, selectivity, and pharmacokinetic properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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